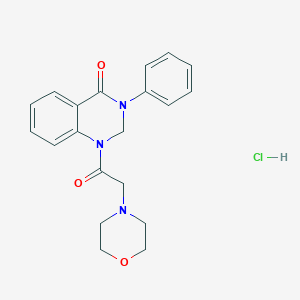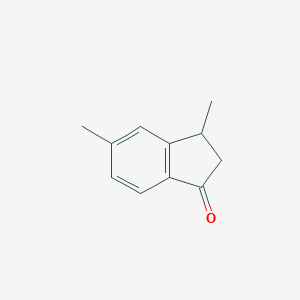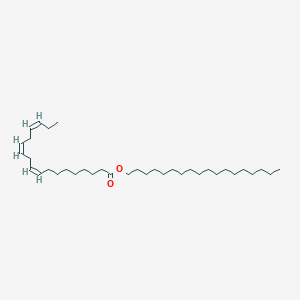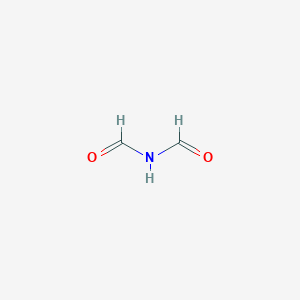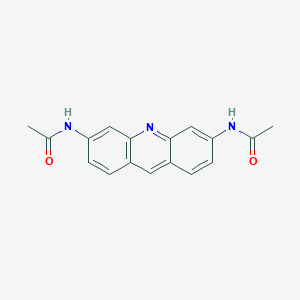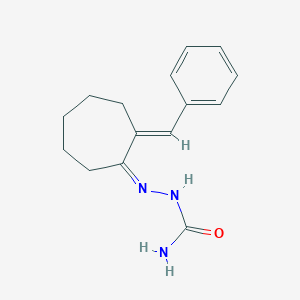
2-Benzylidenecycloheptanone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidenecycloheptanone semicarbazone, also known as BCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a semicarbazone derivative of cycloheptanone, and its unique chemical structure has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. In
Aplicaciones Científicas De Investigación
2-Benzylidenecycloheptanone semicarbazone has been found to have a range of potential applications in scientific research. One of its main uses is as a metal chelator, which means it can bind to metal ions and remove them from solutions. This property has been used in various applications, such as the removal of heavy metals from contaminated water sources. 2-Benzylidenecycloheptanone semicarbazone has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-Benzylidenecycloheptanone semicarbazone is not fully understood, but it is believed to involve the chelation of metal ions. This property allows 2-Benzylidenecycloheptanone semicarbazone to bind to metal ions and prevent them from interacting with other molecules in the solution. This can have a range of effects on biological systems, such as inhibiting enzyme activity and disrupting cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-Benzylidenecycloheptanone semicarbazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could make it a valuable tool for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Benzylidenecycloheptanone semicarbazone in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of using 2-Benzylidenecycloheptanone semicarbazone is its potential toxicity. Studies have shown that it can be toxic to certain cell lines, which could limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-Benzylidenecycloheptanone semicarbazone. One area of interest is its potential as a metal chelator for the removal of heavy metals from contaminated water sources. Another area of interest is its potential as an antibiotic, particularly in the development of new drugs to combat antibiotic-resistant bacteria. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzylidenecycloheptanone semicarbazone and its potential applications in various fields of research.
Conclusion
In conclusion, 2-Benzylidenecycloheptanone semicarbazone is a valuable tool for scientific research, with potential applications in a range of fields. Its unique chemical structure and properties make it a valuable candidate for the development of new drugs and treatments. Despite some limitations, 2-Benzylidenecycloheptanone semicarbazone has shown promise in various in vitro studies, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-Benzylidenecycloheptanone semicarbazone involves the reaction of cycloheptanone with semicarbazide hydrochloride in the presence of benzaldehyde. This reaction yields 2-benzylidenecycloheptanone semicarbazone as a yellow crystalline solid. The yield of the reaction is typically high, and the product can be purified through recrystallization.
Propiedades
Número CAS |
17026-14-1 |
|---|---|
Nombre del producto |
2-Benzylidenecycloheptanone semicarbazone |
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea |
InChI |
InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14- |
Clave InChI |
ZBPHPSIRNUDFOU-SYXZMITDSA-N |
SMILES isomérico |
C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1 |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
SMILES canónico |
C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1 |
Sinónimos |
2-Benzylidenecycloheptanone semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



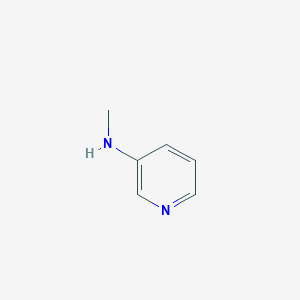

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)




